

Spectroscopic Analysis of 3-Ethyl-5-methyloctane: A Technical Guide

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Compound of Interest

Compound Name: **3-Ethyl-5-methyloctane**

Cat. No.: **B14541196**

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This guide provides a comprehensive overview of the predicted spectroscopic data for **3-Ethyl-5-methyloctane**, targeting researchers, scientists, and professionals in drug development. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-Ethyl-5-methyloctane**. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopy.

Table 1: Predicted ^1H NMR Data for 3-Ethyl-5-methyloctane

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 0.85 - 0.95	Triplet	6H	CH_3 (C1 and C8)
~ 0.85 - 0.95	Triplet	3H	CH_3 of ethyl group
~ 0.85 - 0.95	Doublet	3H	CH_3 (C5-methyl)
~ 1.10 - 1.40	Multiplet	10H	CH_2 (C2, C4, C6, C7, and ethyl CH_2)
~ 1.40 - 1.60	Multiplet	2H	CH (C3 and C5)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Data for 3-Ethyl-5-methyloctane

Chemical Shift (ppm)	Carbon Type
~ 10 - 15	CH ₃
~ 20 - 35	CH ₂
~ 35 - 45	CH

Solvent: CDCl₃

Table 3: Predicted IR Spectroscopy Data for 3-Ethyl-5-methyloctane

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
2850 - 3000	Strong	C-H Stretch	Alkane
1450 - 1470	Medium	C-H Bend	Alkane
1375 - 1385	Medium	C-H Bend (CH ₃)	Alkane

As an alkane, **3-Ethyl-5-methyloctane** is expected to primarily exhibit C-H stretching and bending vibrations in its infrared spectrum.[\[1\]](#)[\[2\]](#) The absence of significant absorptions outside of these regions can confirm the lack of other functional groups.[\[1\]](#)

Table 4: Predicted Mass Spectrometry Data for 3-Ethyl-5-methyloctane

m/z	Interpretation
156	Molecular Ion (M^+)
141	$[M - CH_3]^+$
127	$[M - C_2H_5]^+$
113	$[M - C_3H_7]^+$
99	$[M - C_4H_9]^+$
85	$[M - C_5H_{11}]^+$
71	$[M - C_6H_{13}]^+$
57	$[M - C_7H_{15}]^+$
43	$[C_3H_7]^+$ (Base Peak)
29	$[C_2H_5]^+$

The mass spectrum of an alkane is characterized by a series of fragment ions separated by 14 Da (corresponding to CH_2 groups).^[3] The molecular ion peak for **3-Ethyl-5-methyloctane** is expected at m/z 156.^{[4][5][6]} Fragmentation will likely occur at the branched points, leading to the formation of stable carbocations.

Experimental Protocols

The following are detailed methodologies for acquiring NMR, IR, and Mass spectra for a liquid organic compound such as **3-Ethyl-5-methyloctane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution 1H and ^{13}C NMR spectra.

Materials:

- NMR Spectrometer (e.g., 400 or 500 MHz)^[7]
- 5 mm NMR tubes^[7]

- Deuterated solvent (e.g., Chloroform-d, CDCl₃)[7][8]
- Internal standard (e.g., Tetramethylsilane, TMS)[8][9]
- Pasteur pipette
- Vial
- Sample: **3-Ethyl-5-methyloctane** (5-25 mg for ¹H, 50-100 mg for ¹³C)[9][10]

Procedure:

- Sample Preparation:
 - Accurately weigh the required amount of **3-Ethyl-5-methyloctane** into a clean, dry vial.[7]
 - Add approximately 0.6-0.7 mL of the deuterated solvent containing an internal standard (e.g., TMS).[7][10]
 - Gently swirl the vial to ensure the sample is completely dissolved.
 - Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean NMR tube to remove any particulate matter.[10]
 - Ensure the solvent height in the NMR tube is approximately 4-5 cm.[7]
 - Cap the NMR tube securely.[7]
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine.
 - Place the sample into the magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.[7]
 - Shim the magnetic field to achieve optimal homogeneity and resolution.[7]
 - Tune and match the probe for the desired nucleus (¹H or ¹³C).[7]

- Set the appropriate acquisition parameters (e.g., number of scans, pulse width, acquisition time, relaxation delay).
- Acquire the spectrum.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
 - Integrate the peaks in the ^1H spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of the liquid sample.

Materials:

- Fourier Transform Infrared (FTIR) Spectrometer
- Salt plates (e.g., NaCl or KBr)[11]
- Pasteur pipette
- Dry, volatile solvent for cleaning (e.g., acetone or chloroform)[11][12]
- Sample: **3-Ethyl-5-methyloctane** (1-2 drops)[11]

Procedure:

- Sample Preparation (Neat Liquid):
 - Ensure the salt plates are clean and dry. If necessary, rinse them with a dry solvent and gently wipe with a soft tissue.[11]
 - Place one to two drops of the liquid sample onto the center of one salt plate.[11]

- Carefully place the second salt plate on top, spreading the liquid into a thin film between the plates.[11]
- Data Acquisition:
 - Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty beam path.
 - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Cleaning:
 - After analysis, carefully separate the salt plates.
 - Rinse the plates with a dry solvent to remove the sample.[11]
 - Dry the plates and return them to a desiccator for storage.[12]

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Materials:

- Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)[3]
- Sample introduction system (e.g., direct infusion or Gas Chromatography - GC)
- Volatile solvent (if using direct infusion)
- Sample: **3-Ethyl-5-methyloctane** (a small amount)

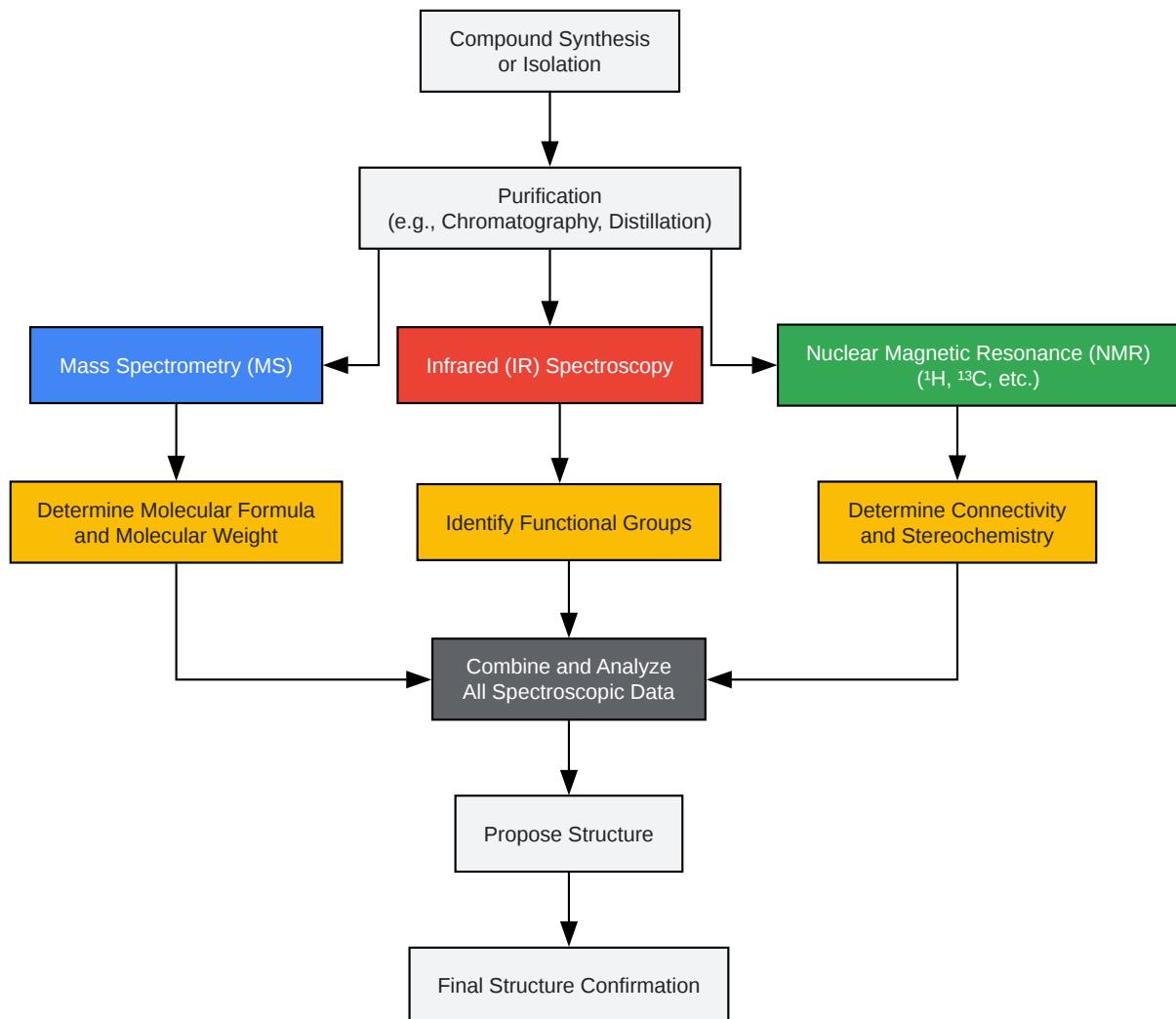
Procedure:

- Sample Introduction:

- The sample is introduced into the ion source. For a volatile compound like **3-Ethyl-5-methyloctane**, this can be done via a heated inlet or by coupling the mass spectrometer to a gas chromatograph (GC-MS).[13]
- Ionization:
 - In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV for EI).[3][14] This process removes an electron from the molecule, forming a positively charged molecular ion (M^+).[13]
 - The excess energy imparted to the molecular ion can cause it to fragment into smaller, charged species.[13]
- Mass Analysis:
 - The resulting ions are accelerated into the mass analyzer.[13]
 - The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio using a magnetic or electric field.[13][15]
- Detection:
 - The separated ions are detected by an electron multiplier or a similar detector.[3] The detector generates a signal that is proportional to the number of ions striking it.
- Data Presentation:
 - The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.[3] The most abundant ion is assigned a relative intensity of 100% and is called the base peak.[3]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound.



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Caption: Workflow for organic compound characterization.

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